molecular formula C12H18N4O2S B4560867 1-[1-Oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperidine-4-carboxamide

1-[1-Oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperidine-4-carboxamide

Cat. No.: B4560867
M. Wt: 282.36 g/mol
InChI Key: REVDVPJREHKAHR-UHFFFAOYSA-N
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Description

1-[1-Oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperidine-4-carboxamide is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing nitrogen and sulfur atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Scientific Research Applications

1-[1-Oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperidine-4-carboxamide has several scientific research applications:

Preparation Methods

The synthesis of thiazole derivatives, including 1-[1-Oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperidine-4-carboxamide, typically involves well-known methods such as the Hantzsch, Cook-Heilbron, and Gabriel methods. These methods use nucleophilic reagents like thioamides, thiourea, ammonium thiocarbamate, or dithiocarbamate . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Thiazole derivatives undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[1-Oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. For example, they may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cell proliferation pathways .

Comparison with Similar Compounds

1-[1-Oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperidine-4-carboxamide can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

Properties

IUPAC Name

1-[1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-8(11(18)15-12-14-4-7-19-12)16-5-2-9(3-6-16)10(13)17/h4,7-9H,2-3,5-6H2,1H3,(H2,13,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVDVPJREHKAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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